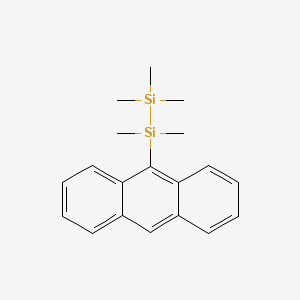

9-(Pentamethyldisilanyl)anthracene

Description

9-(Pentamethyldisilanyl)anthracene is a silicon-substituted anthracene derivative featuring a disilanyl group (-Si$2$Me$5$) at the 9-position. This compound is of interest due to the unique electronic and steric effects imparted by the silicon-based substituent, which can alter photophysical properties, thermal stability, and reactivity compared to conventional carbon-based analogs.

Properties

CAS No. |

90522-22-8 |

|---|---|

Molecular Formula |

C19H24Si2 |

Molecular Weight |

308.6 g/mol |

IUPAC Name |

anthracen-9-yl-dimethyl-trimethylsilylsilane |

InChI |

InChI=1S/C19H24Si2/c1-20(2,3)21(4,5)19-17-12-8-6-10-15(17)14-16-11-7-9-13-18(16)19/h6-14H,1-5H3 |

InChI Key |

FHUHBAOZQYFCRI-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)[Si](C)(C)C1=C2C=CC=CC2=CC3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 9-(Pentamethyldisilanyl)anthracene typically involves the introduction of the pentamethyldisilanyl group to the anthracene core. One common method is the use of a palladium-catalyzed cross-coupling reaction. For instance, 9,10-dibromoanthracene can be reacted with pentamethyldisilanyl chloride in the presence of a palladium catalyst and a suitable ligand under an inert atmosphere. The reaction is usually carried out in a dry solvent such as tetrahydrofuran (THF) at elevated temperatures .

Industrial production methods for anthracene derivatives often involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions may vary to optimize yield and purity.

Chemical Reactions Analysis

9-(Pentamethyldisilanyl)anthracene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound to dihydroanthracene derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic substitution reactions can occur at the anthracene core, particularly at the 9- and 10-positions. Halogenation, nitration, and sulfonation are common substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate yields anthraquinone, while reduction with sodium borohydride produces dihydroanthracene.

Scientific Research Applications

9-(Pentamethyldisilanyl)anthracene has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique photophysical properties make it valuable in the study of light-matter interactions.

Biology: Anthracene derivatives are used as fluorescent probes in biological imaging. They can be conjugated to biomolecules to study cellular processes.

Medicine: Research is ongoing into the potential use of anthracene derivatives in drug delivery systems and as therapeutic agents. Their ability to intercalate into DNA makes them candidates for anticancer research.

Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 9-(Pentamethyldisilanyl)anthracene is primarily related to its ability to interact with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence or phosphorescence. This property is exploited in various applications, such as in OLEDs and fluorescent probes.

At the molecular level, the pentamethyldisilanyl group can influence the electronic properties of the anthracene core, altering its reactivity and stability. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The substitution pattern at the 9-position of anthracene significantly influences molecular properties. Key comparisons include:

Spectroscopic and Optical Properties

Silicon substituents can red-shift absorption spectra due to σ-π conjugation. For example:

In contrast, silicon-substituted anthracenes (e.g., 9-trimethylsilylanthracene) are expected to exhibit blue-shifted absorption compared to vinylphenyl analogs due to weaker π-conjugation with silicon .

Thermal and Electrochemical Stability

Thermal stability is influenced by substituent robustness:

Silicon-substituted anthracenes may exhibit enhanced thermal stability compared to nitro derivatives but lower than aryl-substituted analogs due to weaker Si-C bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.